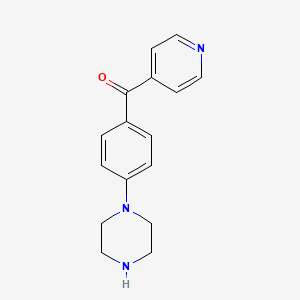

(4-(Piperazin-1-yl)phenyl)(pyridin-4-yl)methanone

Description

General Context within Piperazine (B1678402) and Pyridine (B92270) Derivatives in Organic Chemistry Research

Piperazine and pyridine rings are fundamental building blocks in organic synthesis and are prevalent in a vast array of biologically active compounds. nih.gov Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is a versatile scaffold known for its ability to introduce basicity and improve the pharmacokinetic properties of molecules. benthamscience.com Pyridine, an aromatic heterocyclic compound, is a common feature in many natural products and pharmaceuticals, contributing to the electronic and steric properties of a molecule and often participating in crucial binding interactions with biological targets. nih.gov The combination of these two heterocycles within a single molecular framework, as seen in (4-(Piperazin-1-yl)phenyl)(pyridin-4-yl)methanone, offers a rich platform for chemical exploration and the generation of diverse compound libraries.

Overview of the Chemical Structure and its Building Blocks for Research Purposes

The structure of this compound is characterized by three key components linked together:

Piperazine Ring: A central heterocyclic amine that can be functionalized at its nitrogen atoms.

Phenyl Ring: An aromatic spacer connecting the piperazine and the methanone (B1245722) group.

Pyridin-4-yl Methanone Group: A ketone bridge where a pyridine ring is attached to the carbonyl carbon.

This modular construction allows for systematic modifications at various positions to explore structure-activity relationships (SAR). For instance, the nitrogen atoms of the piperazine ring are common sites for substitution to modulate solubility and biological activity. The phenyl and pyridine rings can also be substituted to fine-tune the electronic and steric profile of the molecule.

Table 1: Structural Building Blocks and Their Significance in Research

| Building Block | Chemical Class | Significance in Research |

|---|---|---|

| Piperazine | Heterocyclic Amine | Improves pharmacokinetic properties, provides a point for substitution, acts as a versatile scaffold. benthamscience.com |

| Phenyl | Aromatic Hydrocarbon | Acts as a rigid spacer, allows for electronic modifications through substitution. |

| Pyridine | Heterocyclic Aromatic | Participates in hydrogen bonding and π-stacking interactions, influences molecular geometry and basicity. nih.gov |

Significance of the Piperazine-Phenyl-Pyridyl Methanone Scaffold in Chemical Biology Research

The piperazine-phenyl-pyridyl methanone scaffold is of considerable interest in chemical biology and drug discovery due to its presence in molecules that exhibit a wide range of biological activities. Research on analogous structures has revealed their potential as inhibitors of various enzymes and modulators of cellular receptors. For example, derivatives of phenyl(piperazin-1-yl)methanone have been investigated as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for several diseases. mdpi.comnih.gov Furthermore, N-arylpiperazine derivatives incorporating a pyridine moiety have been studied as ligands for α-adrenoceptors. nih.govresearchgate.net The inherent properties of this scaffold, such as its ability to engage in multiple non-covalent interactions and its tunable physicochemical properties, make it a valuable starting point for the design of new chemical probes and potential therapeutic agents.

A search for the specific compound this compound reveals its identification with the CAS Number 727658-85-7. While detailed, publicly available research focusing solely on this exact molecule is limited, the extensive body of work on closely related compounds underscores the scientific community's interest in this structural motif.

Historical Context of Related Chemical Architectures in Scientific Inquiry

The history of piperazine-containing compounds in scientific research is rich and dates back to the early 20th century. Piperazine itself was initially investigated for its ability to dissolve uric acid. researchgate.net Its derivatives later gained prominence as effective anthelmintic agents in the 1950s. nih.gov Over the decades, the piperazine scaffold has been incorporated into a multitude of drugs targeting a wide array of conditions, from psychiatric disorders to infectious diseases and cancer. benthamscience.com

Similarly, pyridine has a long-standing history in chemistry, being a fundamental component of many alkaloids and vitamins. Its incorporation into synthetic molecules has been a key strategy in medicinal chemistry for over a century. The combination of these two historically significant heterocycles into more complex architectures like the piperazine-phenyl-pyridyl methanone scaffold represents a logical progression in the quest for novel chemical entities with tailored properties and biological functions. The continuous exploration of such hybrid structures is a testament to the enduring value of these fundamental building blocks in chemical and biological sciences.

Structure

3D Structure

Properties

IUPAC Name |

(4-piperazin-1-ylphenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c20-16(14-5-7-17-8-6-14)13-1-3-15(4-2-13)19-11-9-18-10-12-19/h1-8,18H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFDVQJXEURGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Piperazin 1 Yl Phenyl Pyridin 4 Yl Methanone

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for planning the synthesis of "(4-(Piperazin-1-yl)phenyl)(pyridin-4-yl)methanone". Three primary disconnections are considered the most strategically sound:

Disconnection A (Amide Bond): The C-N bond between the piperazine (B1678402) ring and the carbonyl carbon is a logical point for disconnection. This retrosynthetic step simplifies the molecule into two key synthons: 1-(4-benzoylphenyl)piperazine and an activated form of pyridine-4-carboxylic acid (isonicotinic acid). This approach frames the final step as a classical amidation or acylation reaction.

Disconnection B (Aryl-Ketone C-C Bond): This strategy involves breaking the carbon-carbon bond between the phenyl ring and the carbonyl group. This is a classic Friedel-Crafts acylation disconnection, which leads to 1-phenylpiperazine and a pyridine-4-carbonyl derivative, such as isonicotinoyl chloride. This route builds the diaryl ketone core directly onto a pre-formed phenylpiperazine structure.

Disconnection C (Aryl-Piperazine C-N Bond): A third approach is to disconnect the C-N bond between the substituted phenyl ring and the piperazine nitrogen. This leads to a (4-aminophenyl)(pyridin-4-yl)methanone intermediate and a synthon for the piperazine ring, such as bis(2-chloroethyl)amine. This linear approach builds the piperazine ring onto the diaryl methanone (B1245722) scaffold.

These disconnection strategies give rise to the convergent and linear synthesis approaches discussed below.

Convergent and Linear Synthesis Approaches

Both convergent and linear strategies can be effectively employed to synthesize "this compound".

The central diaryl methanone core can be constructed primarily through electrophilic aromatic substitution.

Friedel-Crafts Acylation: This is the most direct method for forming the aryl-ketone bond. In a potential synthetic route (corresponding to Retrosynthetic Disconnection B), 1-phenylpiperazine is acylated with pyridine-4-carbonyl chloride (isonicotinoyl chloride). The reaction is typically mediated by a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), which activates the acyl chloride for electrophilic attack on the electron-rich phenyl ring of the piperazine derivative. wikipedia.orgsigmaaldrich.com A significant challenge in this approach is the potential for the Lewis acid to coordinate with the basic nitrogen atoms of both the piperazine and pyridine (B92270) rings, which can deactivate the catalyst and the reactants. This often necessitates the use of stoichiometric or excess amounts of the catalyst. wikipedia.org

To circumvent these issues, modern catalytic systems have been developed. These include solid acid catalysts like sulfated zirconia or the use of ionic liquids, which can facilitate the reaction under milder and more environmentally friendly conditions. rsc.org

The piperazine ring is a common motif in pharmacologically active molecules, and numerous methods exist for its construction and functionalization. nih.gov

Linear Synthesis via Cyclization: Following Retrosynthetic Disconnection C, a linear approach begins with the synthesis of a (4-aminophenyl)(pyridin-4-yl)methanone intermediate. This ketone can be prepared via a Friedel-Crafts reaction between an N-protected aniline (e.g., acetanilide) and isonicotinoyl chloride, followed by deprotection. The resulting amino-ketone can then be reacted with bis(2-chloroethyl)amine hydrochloride in the presence of a base to form the piperazine ring directly on the diaryl methanone core. This method builds the molecule in a stepwise, linear fashion.

Convergent Synthesis using Pre-formed Piperazine: A more convergent approach involves using a pre-functionalized piperazine derivative. For instance, the synthesis may start with 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine). This protected piperazine can be coupled with a suitable 4-halobenzoylpyridine, followed by the removal of the Boc protecting group in the final step. This strategy is often employed to control selectivity and improve yields in the synthesis of complex piperazine derivatives. nih.govnih.gov

While the parent compound is unsubstituted on its aromatic rings, derivatives can be readily synthesized by employing substituted starting materials. For example, using substituted 1-phenylpiperazines or substituted pyridine-4-carbonyl chlorides in a Friedel-Crafts acylation would yield analogs with various functional groups on the phenyl and pyridine rings, respectively. Similarly, derivatized anilines can be used in the linear synthesis approach. This modularity allows for the creation of a library of related compounds for structure-activity relationship studies.

Reaction Mechanisms and Catalytic Systems Utilized in Synthesis

The key transformations in the synthesis of "this compound" are acylation and amidation reactions, each with distinct mechanisms and catalytic requirements.

Acylation Mechanism (Friedel-Crafts): The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. byjus.com The key steps are:

Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride (isonicotinoyl chloride), polarizing the C-Cl bond and facilitating its departure. This generates a highly reactive and electrophilic acylium ion ([Py-C=O]⁺).

Electrophilic Attack: The acylium ion is attacked by the π-electrons of the aromatic ring of 1-phenylpiperazine, typically at the para position due to the activating, ortho-para directing nature of the piperazinyl group. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Rearomatization: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step, but it immediately forms a complex with the product ketone, necessitating its use in stoichiometric amounts. wikipedia.org

The table below summarizes various catalytic systems that can be employed for Friedel-Crafts acylation reactions.

| Catalyst System | Acylating Agent | Solvent | Temperature | Reference |

| Aluminum Trichloride (AlCl₃) | Acyl Chlorides, Anhydrides | Nitrobenzene, Dichloroethane | Room Temp. to Reflux | wikipedia.orgbyjus.com |

| Sulfated Zirconia | Acyl Chlorides | - (Solvent-free) or various | Elevated Temp. | rsc.org |

| Iron(III) Chloride (FeCl₃) | Anhydrides | Ionic Liquids | 60 °C | beilstein-journals.org |

| Trifluoromethanesulfonic acid | Amides, Carboxylic Acids | Dichloromethane | Room Temp. to 50 °C | mdpi.comnih.gov |

Amidation Mechanism (Nucleophilic Acyl Substitution): In the synthetic route derived from Disconnection A, the final step is the formation of an amide bond. This reaction typically involves activating a carboxylic acid (isonicotinic acid) or using its more reactive derivative, an acyl chloride. The mechanism is a nucleophilic acyl substitution:

The nucleophilic secondary amine of 1-(4-benzoylphenyl)piperazine attacks the electrophilic carbonyl carbon of the activated isonicotinic acid derivative.

This forms a tetrahedral intermediate.

The intermediate collapses, expelling the leaving group (e.g., chloride from an acyl chloride, or a more complex group from a peptide-coupling reagent activation) to form the stable amide bond.

This reaction is often carried out in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the acid byproduct (e.g., HCl). nih.gov Peptide coupling reagents are also widely used to facilitate the reaction directly from the carboxylic acid.

The following table presents typical conditions for the synthesis of piperazinyl amides.

| Reagents | Base | Solvent | Temperature | Yield Range | Reference |

| Acyl Chloride, Piperazine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 60-75% | semanticscholar.org |

| Carboxylic Acid, HBTU, Piperazine | Triethylamine (TEA) | Dimethylformamide (DMF) | Room Temperature | 60-80% | nih.gov |

| Carboxylic Acid, EDC, HOBt, Piperazine | N/A | Dichloromethane (DCM) | Room Temperature | Variable | nih.gov |

Cross-Coupling Methodologies

The synthesis of "this compound" relies on the formation of two critical bonds: the carbon-nitrogen (C-N) bond linking the piperazine and phenyl rings, and the carbon-carbon (C-C) bond of the ketone group. Palladium-catalyzed cross-coupling reactions are paramount for efficiently constructing these linkages.

Buchwald-Hartwig Amination for C-N Bond Formation:

The formation of the N-arylpiperazine moiety is effectively achieved through the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry for its reliability in forming C-N bonds. wikipedia.orgrug.nl The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

A plausible synthetic route would involve the reaction of piperazine with 4-bromobenzoylpyridine (or a related halide). To achieve mono-arylation, piperazine can be used in excess or one of its nitrogen atoms can be protected with a group like tert-butyloxycarbonyl (Boc), which can be removed in a subsequent step. The development of specialized ligands and pre-catalysts has enabled these reactions to proceed under milder conditions, often with shorter reaction times and even under aerobic or solvent-free conditions, enhancing the method's efficiency and environmental friendliness. nih.govacs.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides with Piperazine

| Entry | Aryl Chloride | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 97 | nih.gov |

| 2 | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | t-AmylOH | 110 | 95 | nih.gov |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | G3-XPhos | LHMDS | Dioxane | 80 | 98 | acs.org |

This table presents data for analogous reactions to illustrate the scope and efficiency of the Buchwald-Hartwig amination for synthesizing N-arylpiperazines.

Suzuki-Miyaura Coupling for C-C Bond Formation:

The diaryl ketone structure can be assembled using the Suzuki-Miyaura coupling reaction. This versatile palladium-catalyzed method couples an organoboron compound with an organohalide. wikipedia.org One synthetic strategy could involve the coupling of a 4-(piperazin-1-yl)phenylboronic acid derivative with a 4-halopyridine, followed by oxidation of an intermediate, or more directly, the acylation-type Suzuki coupling.

Recent advancements allow for the synthesis of aryl ketones by coupling arylboronic acids directly with acyl chlorides, anhydrides, or esters. nih.gov For instance, isonicotinoyl chloride (pyridin-4-ylcarbonyl chloride) could be coupled with a (4-(piperazin-1-yl)phenyl)boronic acid derivative. Alternatively, methods have been developed that use aromatic carboxylic acids, activated in situ to form intermediates like triazine esters, which then undergo Suzuki coupling. acs.org

Table 2: Examples of Palladium-Catalyzed Suzuki Coupling for Aryl Ketone Synthesis

| Entry | Electrophile | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | Benzoyl Chloride | Phenylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 85 | nih.gov |

| 2 | 4-Methoxybenzoyl Chloride | Phenylboronic Acid | PdCl₂ | Na₂CO₃ | Solvent-free | 94 | nih.gov |

| 3 | Benzoic Acid (via CDMT activation) | 4-Methylphenylboronic Acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 | acs.org |

This table showcases the versatility of the Suzuki coupling in forming the ketone C-C bond, a key step in a potential synthesis of the target compound.

Heterocycle Formation and Modification

While cross-coupling reactions using pre-formed piperazine and pyridine rings are common, synthetic strategies can also involve the de novo formation or subsequent modification of these heterocyclic cores.

Piperazine Ring Synthesis:

Instead of starting with piperazine, the heterocycle can be constructed during the synthesis. Various methods exist for piperazine synthesis, such as the palladium-catalyzed cyclization of a diamine with a propargyl unit or the intramolecular hydroamination of specifically designed substrates. organic-chemistry.org A Wacker-type aerobic oxidative cyclization of alkenes provides another route to six-membered nitrogen heterocycles like piperazine. organic-chemistry.org These methods allow for the introduction of substituents on the piperazine ring, offering a pathway to novel analogues.

Pyridine Ring Modification and Ketone Formation:

The (pyridin-4-yl)methanone moiety can be formed through several routes. One established method is the Friedel-Crafts acylation of a suitable aromatic precursor with isonicotinoyl chloride. In the context of the target molecule, this would involve the acylation of N-phenylpiperazine, though this may lead to issues with regioselectivity.

A more controlled approach involves the reaction of an organometallic reagent with a pyridine derivative. For example, a 4-(piperazin-1-yl)phenylmagnesium bromide or -lithium reagent could react with pyridine-4-carboxaldehyde followed by oxidation of the resulting secondary alcohol to the ketone. Another elegant method involves the condensation of a chalcone with isonicotinic acid hydrazide, which directly installs the (pyridin-4-yl)methanone group onto a heterocyclic core. mdpi.comresearchgate.net

Optimization of Synthetic Pathways for Research Scale Production

For research-scale production, the optimization of a synthetic pathway is crucial for maximizing yield, simplifying purification, and ensuring reproducibility. A key consideration is the sequence of bond-forming events. Two plausible convergent pathways for "this compound" are:

Pathway A: First, perform a Buchwald-Hartwig amination to synthesize 1-(4-bromophenyl)piperazine. Then, execute a Suzuki-type coupling or another ketone-forming reaction with a suitable pyridine-4-carbonyl equivalent.

Pathway B: First, synthesize (4-bromophenyl)(pyridin-4-yl)methanone. Then, couple this intermediate with piperazine via a Buchwald-Hartwig amination.

Pathway B is often preferred as the final C-N coupling step is typically robust and high-yielding, and it avoids carrying the relatively polar piperazine moiety through multiple synthetic steps, which can complicate purification.

Optimization would focus on several factors:

Catalyst and Ligand Screening: For both the Buchwald-Hartwig and Suzuki reactions, screening a variety of palladium catalysts and phosphine ligands is essential to find the combination that provides the highest yield and turnover number. nih.govnih.gov

Reaction Conditions: Temperature, solvent, base, and reaction time must be systematically varied. For example, modern Buchwald-Hartwig protocols can be performed at room temperature, reducing the formation of side products. acs.org

Purification Strategy: Developing an efficient purification method is critical. This may involve optimizing crystallization conditions to avoid chromatography, which is often costly and time-consuming at a larger scale. Utilizing a salt form of the final product can significantly aid in purification and handling.

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Studies

The parent compound, "this compound," is achiral. However, the introduction of a stereocenter, typically on the piperazine ring, would yield chiral analogues for enantiomeric studies, which is a common strategy in medicinal chemistry to investigate stereospecific interactions with biological targets.

Stereoselective Synthesis:

The synthesis of enantiomerically pure substituted piperazines is an active area of research. Methods include:

From Chiral Precursors: Starting from chiral amino acids or 1,2-diamines to construct the piperazine ring in an enantiopure form. nih.gov

Asymmetric Catalysis: Employing chiral catalysts to perform enantioselective reactions, such as the iridium-catalyzed synthesis of C-substituted piperazines. acs.org

Asymmetric Lithiation: The use of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, to direct the deprotonation of an N-Boc protected piperazine at one of the enantiotopic α-protons, followed by quenching with an electrophile.

Chiral Resolution:

If a racemic mixture of a chiral derivative is synthesized, the enantiomers can be separated using several techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative method for separating enantiomers. A variety of chiral stationary phases (CSPs) are available, and method development involves screening different columns and mobile phases to achieve baseline separation. jocpr.commdpi.com

Classical Resolution via Diastereomeric Salts: This method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts. These salts often have different solubilities, allowing one diastereomer to be crystallized selectively. The desired enantiomer is then liberated by treating the salt with a base. acs.org

Kinetic Resolution: This technique involves reacting the racemate with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. This allows for the separation of the unreacted, enantioenriched starting material from the product. A kinetic resolution of 2-arylpiperazines using n-BuLi/(+)-sparteine has been reported, yielding piperazines with high enantiomeric ratios. nih.gov

Table 3: Methods for Chiral Resolution of Piperazine Derivatives

| Method | Description | Key Reagents/Conditions | Outcome | Reference |

| Chiral HPLC | Chromatographic separation on a chiral stationary phase. | Chiralpak IC column; Acetonitrile (B52724)/Methanol/DEA mobile phase. | Baseline separation of enantiomers. | jocpr.com |

| Classical Resolution | Formation and fractional crystallization of diastereomeric salts. | Chiral resolving agent (e.g., di-p-anisoyl-d-tartaric acid). | Isolation of one diastereomer as a crystalline solid. | acs.org |

| Kinetic Resolution | Enantioselective reaction consumes one enantiomer faster. | n-BuLi / (+)-sparteine. | Enantioenriched recovered starting material and product. | nih.gov |

This table summarizes common techniques that could be applied to separate enantiomers of a chiral derivative of the target compound.

Advanced Spectroscopic and Structural Characterization of 4 Piperazin 1 Yl Phenyl Pyridin 4 Yl Methanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In the ¹H NMR spectrum of (4-(Piperazin-1-yl)phenyl)(pyridin-4-yl)methanone, distinct signals are expected for the protons of the pyridine (B92270), phenyl, and piperazine (B1678402) rings.

The protons on the pyridin-4-yl moiety are expected to appear in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atom. Typically, the two protons ortho to the nitrogen (H-2' and H-6') would appear as a doublet, while the two protons meta to the nitrogen (H-3' and H-5') would appear as another doublet further upfield.

The protons of the 1,4-disubstituted phenyl ring would present as two distinct doublets, characteristic of an AA'BB' system. The protons ortho to the carbonyl group (H-2 and H-6) would be deshielded compared to the protons ortho to the piperazine nitrogen (H-3 and H-5).

The piperazine ring protons would appear as two multiplets in the upfield region. The four protons adjacent to the phenyl ring (H-a) would be slightly downfield compared to the four protons adjacent to the secondary amine (H-b). The proton on the secondary amine (NH) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on the analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' (Pyridine) | ~8.70 | d (Doublet) |

| H-3', H-5' (Pyridine) | ~7.60 | d (Doublet) |

| H-2, H-6 (Phenyl) | ~7.80 | d (Doublet) |

| H-3, H-5 (Phenyl) | ~6.90 | d (Doublet) |

| H-a (Piperazine) | ~3.40 | t (Triplet) |

| H-b (Piperazine) | ~3.10 | t (Triplet) |

| NH (Piperazine) | Variable | br s (Broad Singlet) |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C=O) is highly deshielded and would appear significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons of the pyridine and phenyl rings would resonate in the 110-160 ppm region. The aliphatic carbons of the piperazine ring would appear in the upfield region, generally between 40-55 ppm. The symmetry of the pyridine and substituted phenyl rings means fewer signals than the total number of carbons are observed. For instance, C-2' and C-6' of the pyridine ring are chemically equivalent and would produce a single signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on the analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~195.0 |

| C-4' (Pyridine) | ~145.0 |

| C-2', C-6' (Pyridine) | ~150.0 |

| C-3', C-5' (Pyridine) | ~122.0 |

| C-1 (Phenyl) | ~128.0 |

| C-4 (Phenyl) | ~154.0 |

| C-2, C-6 (Phenyl) | ~132.0 |

| C-3, C-5 (Phenyl) | ~114.0 |

| C-a (Piperazine) | ~48.0 |

| C-b (Piperazine) | ~45.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For the target molecule, COSY would show correlations between the adjacent protons on the pyridine ring (H-2'/H-3' and H-5'/H-6') and the phenyl ring (H-2/H-3 and H-5/H-6). It would also show a correlation between the two sets of methylene (B1212753) protons in the piperazine ring (H-a/H-b). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is used to assign the carbon signals based on the previously assigned proton signals. For example, the proton signal at ~8.70 ppm would correlate with the carbon signal at ~150.0 ppm, confirming the assignment of C-2'/C-6'. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu It is vital for connecting the different fragments of the molecule. Key HMBC correlations would include the correlation from the phenyl protons H-2/H-6 to the carbonyl carbon (C=O), and from the pyridine protons H-3'/H-5' to the carbonyl carbon, confirming the ketone linkage. Correlations from the piperazine protons (H-a) to the phenyl carbons (C-3, C-4, C-5) would establish the connection of the piperazine ring to the phenyl group. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, providing insights into the 3D structure and conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. rhhz.net

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with high confidence. For this compound, the molecular formula is C₁₇H₁₉N₃O. The calculated exact mass for the protonated molecule [M+H]⁺ would be determined and compared to the experimentally measured value. A close match (typically within 5 ppm) confirms the proposed elemental composition.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₇H₂₀N₃O⁺ | 282.1601 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to generate product ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For this compound, the protonated molecule ([M+H]⁺, m/z 282.16) would be selected as the precursor ion. The most likely fragmentation pathways would involve cleavage at the bonds adjacent to the carbonyl group and fragmentation of the piperazine ring.

Key predicted fragmentation pathways include:

Cleavage of the C-C bond between the carbonyl and the phenyl ring: This would lead to the formation of the pyridin-4-ylcarbonyl cation (m/z 106.04) and the (4-(piperazin-1-yl)phenyl) radical.

Cleavage of the C-C bond between the carbonyl and the pyridine ring: This would generate the (4-(piperazin-1-yl)phenyl)carbonyl cation (m/z 201.12).

Fragmentation of the piperazine ring: The piperazine ring can undergo characteristic ring-opening and cleavage, leading to smaller fragment ions.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the pyridine, carbonyl, phenyl, and piperazine moieties within the molecule.

Table 4: Predicted Key MS/MS Fragments for [C₁₇H₁₉N₃O+H]⁺

| Predicted m/z | Proposed Fragment Structure | Proposed Formula |

|---|---|---|

| 201.12 | (4-(Piperazin-1-yl)phenyl)carbonyl cation | C₁₂H₁₅N₂O⁺ |

| 106.04 | Pyridin-4-ylcarbonyl cation | C₆H₄NO⁺ |

| 78.05 | Pyridine cation | C₅H₄N⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different bonds. For "this compound," IR spectroscopy is instrumental in confirming the presence of its key structural features: the ketone carbonyl group, the piperazine ring, and the aromatic systems.

The most prominent absorption band in the IR spectrum of this compound is expected to be the strong C=O stretching vibration of the methanone (B1245722) group. Typically, for aryl ketones, this peak appears in the range of 1630-1680 cm⁻¹. The exact position is influenced by conjugation with the adjacent phenyl and pyridinyl rings. Another key feature is the N-H stretching vibration of the secondary amine within the piperazine ring, which is expected to appear as a moderate-intensity peak in the 3200-3500 cm⁻¹ region. The C-N stretching vibrations of the piperazine and its attachment to the phenyl ring would result in absorptions in the 1250-1350 cm⁻¹ range.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the phenyl and pyridinyl rings typically produce a series of sharp peaks between 1400 and 1600 cm⁻¹. The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution patterns of the aromatic rings. For instance, the IR spectrum of a related compound, 1-(4-chlorophenyl)cyclopropylmethanone, shows characteristic peaks for the N-H stretch at 2970 cm⁻¹ and the C=O stretch at 1646 cm⁻¹. mdpi.com

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Piperazine N-H | Stretch | 3200 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ketone C=O | Stretch | 1630 - 1680 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Weak (multiple bands) |

| C-N | Stretch | 1250 - 1350 | Medium |

X-Ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. Furthermore, it elucidates the packing of molecules in the crystal lattice, revealing the nature and geometry of intermolecular interactions that dictate the supramolecular architecture.

For "this compound," a single-crystal X-ray diffraction study would reveal the conformation of the flexible piperazine ring and the relative orientations of the two aromatic rings. In analogous structures, the piperazine ring typically adopts a stable chair conformation. researchgate.net The analysis of related crystal structures provides insight into the expected molecular and supramolecular features. researchgate.netnih.gov

The molecular geometry is defined by the specific values of bond lengths, bond angles, and torsional (dihedral) angles. For "this compound," the C=O bond of the methanone linker is expected to be approximately 1.22 Å. The C-N bonds within the piperazine ring would be typical single bonds, while the C-C bonds in the aromatic rings would exhibit lengths intermediate between single and double bonds due to delocalization.

Table 2: Representative Bond Parameters Expected from X-ray Crystallography (based on analogous structures)

| Parameter | Atoms Involved | Expected Value | Reference for Analogue |

|---|---|---|---|

| Bond Length | C=O (ketone) | ~1.22 Å | nih.gov |

| Bond Length | C-N (piperazine) | ~1.46 Å | researchgate.net |

| Bond Length | C-C (phenyl) | ~1.39 Å | nih.gov |

| Bond Angle | C-N-C (piperazine) | ~110° | researchgate.net |

| Bond Angle | C-C(O)-C (ketone bridge) | ~120° | nih.gov |

| Torsional Angle | Defines ring orientation | Varies | nih.govmdpi.com |

The supramolecular structure, or the arrangement of molecules in the crystal, is governed by a network of non-covalent interactions. In "this compound," the secondary amine of the piperazine ring is a hydrogen bond donor (N-H), while the carbonyl oxygen and the pyridinyl nitrogen are potential hydrogen bond acceptors. This allows for the formation of intermolecular N-H···O or N-H···N hydrogen bonds, which often link molecules into chains or more complex networks. mdpi.com

In addition to classical hydrogen bonds, weaker interactions play a crucial role in stabilizing the crystal packing. These include C-H···O and C-H···π interactions, where a hydrogen atom attached to a carbon interacts with an oxygen atom or the electron cloud of an aromatic ring, respectively. researchgate.net The presence of two aromatic rings (phenyl and pyridinyl) also allows for the possibility of π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. The combination of these varied interactions can lead to complex and stable three-dimensional architectures. researchgate.net In the crystal structures of several 4-substituted(aryl)-piperazin-1-ylmethanone derivatives, a combination of C-H···O, C-H···π, and π···π interactions results in diverse supramolecular assemblies. researchgate.net

Chromatographic Methods for Purity Assessment and Separation of Isomers (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for separating them from byproducts, starting materials, or isomers. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods widely used for the analysis of piperazine derivatives. rdd.edu.iqsemanticscholar.org

For "this compound," a reversed-phase HPLC (RP-HPLC) method would typically be employed for purity analysis. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. amazonaws.com The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic rings strongly absorb (e.g., 220-280 nm). amazonaws.com

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the HPLC column, it is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. mdpi.com This provides unambiguous confirmation of the compound's identity by matching the observed molecular ion peak with its calculated exact mass. LC-MS is also invaluable for identifying impurities and characterizing metabolites or degradation products. The synthesis of related piperazine-containing compounds is often monitored and the final product characterized by LC-MS to confirm the desired mass. researchgate.net

Table 4: Example of a Generic RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | Linear gradient from low %B to high %B over 10-20 minutes |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Molecular Interactions and Mechanistic Research of 4 Piperazin 1 Yl Phenyl Pyridin 4 Yl Methanone in Biological Systems

Investigation of Protein-Ligand Binding Dynamics and Affinity

Biophysical Techniques for Binding Constant Determination (e.g., SPR, ITC)

Currently, there is a lack of publicly available research that has utilized biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the specific binding constants of "(4-(Piperazin-1-yl)phenyl)(pyridin-4-yl)methanone" with its protein targets.

Competition Binding Assays with Known Ligands

There is no specific information available from competition binding assays to determine the binding affinity and selectivity of "this compound" against known ligands for specific protein targets.

Enzyme Inhibition and Activation Mechanisms

Kinase Inhibition Profiles and Selectivity

While the broader chemical scaffold of phenylpiperazine is found in some kinase inhibitors, specific kinase inhibition profiles and selectivity data for "this compound" are not available in the current scientific literature.

Serine Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a cysteine protease, not a serine protease, and it is a key target for antiviral drug development due to its critical role in viral replication. There is no available research to indicate that "this compound" has been investigated as an inhibitor of SARS-CoV-2 Mpro or other serine proteases.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Research has identified a derivative of the phenyl(piperazin-1-yl)methanone scaffold as a reversible inhibitor of monoacylglycerol lipase (MAGL). MAGL is a crucial enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases and cancer.

A specific derivative, discovered through a virtual screening protocol, demonstrated efficient reversible inhibition of MAGL with a half-maximal inhibitory concentration (IC50) of 6.1 µM. This finding suggests that the phenyl(piperazin-1-yl)methanone structure is a promising scaffold for developing new reversible MAGL inhibitors.

Further studies on this derivative revealed significant antiproliferative activity against several cancer cell lines. The IC50 values for inhibition of cell viability are detailed in the table below.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 31-72 |

| HCT116 (Colorectal) | 31-72 |

| CAOV3 (Ovarian) | 31-72 |

| OVCAR3 (Ovarian) | 31-72 |

| SKOV3 (Ovarian) | 31-72 |

These findings highlight the potential of the phenyl(piperazin-1-yl)methanone scaffold in the development of therapeutic agents targeting MAGL.

Tyrosinase (TYR) Inhibition and Catalytic Mechanism

While direct studies on the tyrosinase inhibitory activity of this compound are not extensively documented, research on structurally similar compounds, particularly those containing the (4-arylpiperazin-1-yl)methanone scaffold, provides significant insights into its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

Derivatives of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone have been synthesized and evaluated for their inhibitory effects on tyrosinase from Agaricus bisporus (AbTYR). nih.gov These studies revealed that the inhibitory activity is significantly influenced by the substituents on the aroyl moiety. nih.gov Compounds with hydrophobic ortho-substituents on the benzoyl ring were found to be potent inhibitors, with IC50 values in the low micromolar range, surpassing the efficacy of the reference compound, kojic acid. nih.gov For instance, the introduction of a chlorine atom at the C-2' position and an additional chlorine at the C-4' position of the benzoyl ring resulted in a compound with an IC50 value of 1.5 ± 0.1 μM. nih.gov

Kinetic analysis of these potent analogs has predominantly shown a competitive mechanism of inhibition, suggesting that they bind to the active site of the tyrosinase enzyme, likely competing with the natural substrate, L-DOPA. nih.govresearchgate.net This competitive binding is a key aspect of their catalytic mechanism of inhibition. nih.govresearchgate.net Docking simulations have further supported these findings, predicting the binding mode of these inhibitors within the catalytic cavities of both AbTYR and modeled human tyrosinase. nih.gov

Furthermore, studies on nitrophenylpiperazine derivatives have also demonstrated tyrosinase inhibitory activity. nih.gov One such derivative, featuring an indole (B1671886) moiety, exhibited mixed-type inhibition, indicating that it may bind to both the free enzyme and the enzyme-substrate complex. nih.gov The structure-activity relationship (SAR) analysis from these studies suggests that the nature of the aryl group attached to the piperazine (B1678402) ring plays a crucial role in the inhibitory potency. nih.gov The presence of electron-withdrawing or electron-donating groups capable of hydrogen bonding can enhance the inhibitory effect. nih.gov

Based on these findings with closely related analogs, it can be inferred that this compound has the potential to act as a tyrosinase inhibitor. The pyridin-4-yl group may influence its binding affinity and inhibitory mechanism.

Table 1: Tyrosinase Inhibitory Activity of Selected (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

| Compound ID | Substituent (R) on Benzoyl Ring | IC50 (μM) | Inhibition Mechanism |

| 7 | 2'-Cl | <5 | Competitive |

| 10 | 2',4'-diCl | 1.5 ± 0.1 | Competitive |

| 11 | 2'-Br | <5 | Competitive |

| 17 | 2'-CF3 | <5 | Competitive |

| 21 | 2'-OCH3 | <5 | Competitive |

| Kojic Acid | (Reference) | 17.8 | - |

Data sourced from studies on Agaricus bisporus tyrosinase (AbTYR). nih.gov

Glycine Transporter 1 (GlyT1) Inhibition

The piperazine scaffold is a common feature in many potent and selective inhibitors of the Glycine Transporter 1 (GlyT1). GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine, a co-agonist at N-methyl-D-aspartate (NMDA) receptors. Inhibition of GlyT1 is a therapeutic strategy aimed at enhancing NMDA receptor function, which is often hypoactive in conditions like schizophrenia.

While specific data on this compound is not available, the broader class of 2-alkoxy-5-methylsulfonebenzoylpiperazine derivatives has been extensively studied for GlyT1 inhibition. Optimization of this class led to the discovery of highly potent and selective GlyT1 inhibitors. These efforts focused on improving properties such as selectivity against the hERG channel and enhancing brain penetration.

For instance, the compound [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678) emerged from these optimization studies as a potent and selective GlyT1 inhibitor. The structural components, including the substituted pyridine (B92270) ring and the benzoylpiperazine core, are crucial for its high affinity and selectivity. The development of such compounds highlights the importance of the specific substitution patterns on both the pyridine and phenyl rings attached to the piperazine core for effective GlyT1 inhibition.

Given that this compound shares the core phenyl(piperazin-1-yl)methanone structure, it is plausible that it could exhibit some level of affinity for GlyT1. However, its potency and selectivity would be highly dependent on the electronic and steric properties of the unsubstituted phenyl and pyridin-4-yl rings, which differ significantly from the highly substituted analogs developed for optimal GlyT1 inhibition. Further investigation would be required to determine its specific activity at this transporter.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme that converts inactive cortisone (B1669442) to active cortisol in key metabolic tissues, is a therapeutic target for metabolic syndrome and type 2 diabetes. The development of inhibitors for this enzyme has explored a wide range of chemical scaffolds.

Research into adamantyl, phenyl, and benzyl (B1604629) ketone derivatives has identified potent inhibitors of 11β-HSD1. One such example is a compound where a 2-bromo-1-[1-(4-chlorophenyl)cyclopropyl]ethanone was reacted with 2-mercapto-1-methylimidazole, which showed greater than 60% inhibition at a 1 μM concentration. This indicates that the ketone moiety can be a part of a successful pharmacophore for 11β-HSD1 inhibition.

More directly relevant to the structure of this compound, a series of picolinamide- and pyrimidine-4-carboxamide-based inhibitors have been synthesized and evaluated. These studies led to the discovery of highly potent, selective, and orally bioavailable 11β-HSD1 inhibitors. A key compound from this series, 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852), demonstrates the successful incorporation of a piperazine ring linked to a heteroaromatic system (pyrimidine) in achieving high inhibitory potency.

Although the specific compound this compound has not been explicitly reported as an 11β-HSD1 inhibitor, the presence of the piperazine ring connected to a phenyl ketone and a pyridine ring suggests a potential, albeit likely modest, interaction with the enzyme. The structural features of known potent inhibitors, such as the adamantyl group or specific substitutions on the phenyl and heteroaromatic rings, are absent in the title compound, which would likely limit its inhibitory activity.

Receptor Modulation and Functional Activity

Serotonin (B10506) (5-HT) Receptor Subtype Interactions (e.g., 5-HT1A receptor agonism/antagonism)

The arylpiperazine scaffold is a well-established pharmacophore for ligands targeting various serotonin (5-HT) receptor subtypes, including the 5-HT1A receptor. These receptors are implicated in the modulation of mood and anxiety, making them important targets for neuropsychiatric drug development.

While direct experimental data for this compound at 5-HT receptors is scarce, the interactions of numerous arylpiperazine derivatives have been extensively characterized. For example, compounds with a phenylpiperazine moiety linked to different chemical entities have shown significant affinity for 5-HT1A receptors. The nature of the substituent on the phenyl ring and the terminal part of the molecule dictates whether the compound acts as an agonist, antagonist, or partial agonist.

A notable example of a 5-HT1A receptor antagonist is p-MPPI, 4-(2'-methoxy-)phenyl-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido-]ethyl-piperazine. This compound displays high affinity and selectivity for 5-HT1A receptors with a Kd of 0.36 nM. mdpi.com In functional assays, p-MPPI shows no agonist activity and effectively antagonizes the effects of the 5-HT1A agonist (+/-)-8-OH-DPAT. mdpi.com This demonstrates that the combination of a substituted phenylpiperazine with a pyridine-containing moiety can lead to potent 5-HT1A antagonism.

The structure of this compound, featuring a phenylpiperazine core linked to a pyridinylmethanone group, suggests a potential for interaction with 5-HT receptors. The pyridin-4-yl)methanone portion could influence the binding mode and functional activity at the 5-HT1A receptor. However, without specific binding affinity (Ki) or functional assay data, its precise role as an agonist or antagonist at 5-HT1A or other 5-HT receptor subtypes remains to be elucidated.

Muscarinic Receptor (e.g., M4) Antagonism

Muscarinic acetylcholine (B1216132) receptors, particularly the M4 subtype, are involved in regulating neurotransmitter release in the central nervous system and are considered targets for the treatment of neuropsychiatric disorders such as schizophrenia.

The development of antagonists for the M4 receptor has explored various chemical structures. While specific studies on this compound are not prominent in the literature for M4 antagonism, related structures provide some context. For example, research into novel, CNS penetrant pan-muscarinic antagonists has identified compounds based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine scaffold. This highlights that piperazine-containing structures can indeed be potent muscarinic receptor antagonists.

The potential for this compound to act as an M4 antagonist would depend on how its specific chemical structure fits into the ligand-binding pocket of the M4 receptor. The presence of the piperazine ring and the two aromatic systems (phenyl and pyridinyl) are key features that could mediate receptor interaction. However, without experimental data, any potential for M4 antagonism is speculative. The development of selective M4 antagonists often requires specific structural motifs that may not be present in this particular compound.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis (e.g., [35S]GTPγS binding)

The [35S]GTPγS binding assay is a widely used functional assay to determine the ability of a ligand to activate G-protein coupled receptors (GPCRs). It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. An increase in binding indicates agonist activity, while an antagonist would block the agonist-induced increase.

In the context of GPCRs where arylpiperazines are known to be active, such as the 5-HT1A receptor, this assay is crucial for characterizing the functional nature of a ligand. For instance, the 5-HT1A receptor antagonist p-MPPI was shown to have no agonist activity in a forskolin-stimulated adenylyl cyclase assay, a downstream measure of G-protein activation. mdpi.com At a concentration of 100 nM, it completely antagonized the inhibition of adenylyl cyclase activity produced by the 5-HT1A agonist (+/-)-8-OH-DPAT. mdpi.com This type of functional characterization is essential to understand the signaling pathways modulated by a compound.

For this compound, a [35S]GTPγS binding assay would be necessary to determine its functional activity at any GPCR it binds to with significant affinity. For example, if it were to bind to the 5-HT1A receptor, this assay would reveal whether it acts as an agonist, stimulating [35S]GTPγS binding, or as an antagonist, blocking the stimulation caused by a known agonist like 8-OH-DPAT. Without such experimental data, the effect of this compound on GPCR-mediated G-protein signaling pathways remains unknown.

Molecular Determinants of Target Specificity

No specific research data is available for this compound to detail the molecular features governing its target selectivity.

Analysis of Protein Allostery and Orthosteric Binding Sites

There is no available research that analyzes the binding of this compound to allosteric or orthosteric sites on its potential protein targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Piperazin 1 Yl Phenyl Pyridin 4 Yl Methanone Derivatives

Design Principles for Lead Optimization and Compound Potency Enhancement

The optimization of lead compounds derived from the "(4-(Piperazin-1-yl)phenyl)(pyridin-4-yl)methanone" core often revolves around enhancing interactions with the target protein, typically within an ATP-binding pocket for kinase inhibitors or a specific binding cavity for other enzymes like monoacylglycerol lipase (B570770) (MAGL). patsnap.comnih.govnih.gov A central strategy involves designing molecules that form key hydrogen bonds and engage in favorable lipophilic interactions with amino acid residues in the active site. nih.gov

For kinase targets, such as Focal Adhesion Kinase (FAK), medicinal chemistry efforts have focused on developing ATP-competitive inhibitors. selleckchem.commedchemexpress.com The design process often utilizes co-crystal structures of initial hits with the target kinase to guide the SAR strategy, allowing for rational modifications to improve potency and metabolic stability. aacrjournals.org In the case of MAGL inhibitors, docking analyses have shown that the carbonyl oxygen of the methanone (B1245722) linker can form crucial hydrogen bonds with backbone nitrogens in the enzyme's active site, anchoring the molecule for effective inhibition. nih.gov

Lead optimization also aims to improve pharmacokinetic and pharmacodynamic profiles. For instance, modifications to the core scaffold are made to enhance properties such as solubility, cell permeability, and metabolic stability, which are critical for in vivo efficacy. aacrjournals.orgresearchgate.net The introduction of flexible moieties, like a 4-(morpholinomethyl)phenyl group, can provide conformational freedom, enabling the molecule to better adapt to the topography of the active site. nih.gov

Exploration of Substituent Effects on the Phenyl Ring

The phenyl ring connected to the piperazine (B1678402) moiety, the (4-(piperazin-1-yl)phenyl) portion of the scaffold, offers a prime location for substitution to modulate compound activity and properties. SAR studies on related scaffolds have demonstrated that the nature and position of substituents on this ring are critical.

For example, in studies of tyrosinase inhibitors based on a (4-(4-hydroxyphenyl)piperazin-1-yl)methanone core, the introduction of halogen atoms, particularly chlorine, onto a second phenyl ring attached to the carbonyl group significantly enhanced potency. nih.gov Applying this principle to the (pyridin-4-yl) portion of the title compound is a logical step. Similarly, research on equilibrative nucleoside transporter (ENT) inhibitors showed that the presence of a halogen substitute on the phenyl ring adjacent to the piperazine was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

Quantitative structure-activity relationship (QSAR) studies on piperazinyl phenylalanine derivatives indicated that the presence of chlorine atoms in the molecule favors inhibitory activity, whereas increased lipophilicity is not conducive to activity. nih.gov This suggests that a careful balance of electronic and steric properties is required.

Table 1: Hypothetical SAR of Phenyl Ring Substitutions Based on SAR principles from related compound series.

| Substituent (R) on Phenyl Ring | Observed/Expected Impact on Activity | Rationale |

| H | Baseline activity | Unsubstituted parent compound. |

| 4-Fluoro | Potential increase | Halogen substitution can enhance binding interactions and alter electronic properties. polyu.edu.hk |

| 4-Chloro | Potential increase | Chlorine atoms have been shown to favor activity in related scaffolds. nih.gov |

| 4-Methoxy | Variable | May increase polarity but could also introduce steric hindrance. |

| 4-Trifluoromethyl | Potential increase | The electron-withdrawing nature can be beneficial for certain target interactions. aacrjournals.org |

Modulations on the Pyridine (B92270) Moiety and its Impact on Activity

Studies on related pyridine-containing compounds, such as carbonic anhydrase inhibitors, have shown that substitutions on the pyridine ring directly influence potency. For instance, bulky phenyl substituents on a triazole ring attached to the pyridine were found to diminish activity, whereas aliphatic, lipophilic substituents enhanced it. mdpi.com This suggests that steric bulk near the pyridine nitrogen can be detrimental to binding, while lipophilicity might be favorable for occupying certain hydrophobic pockets in a target protein.

Further synthetic strategies could involve the palladium-catalyzed alkylation of the pyridine ring to introduce diverse functional groups, thereby enhancing biological properties. nih.gov

Table 2: Hypothetical SAR of Pyridine Moiety Modulations Based on SAR principles from related pyridine-containing compounds.

| Modification to Pyridine Ring | Observed/Expected Impact on Activity | Rationale |

| Unmodified (pyridin-4-yl) | Baseline activity | Parent moiety. |

| 2-Methyl-pyridin-4-yl | Potential decrease | Steric hindrance near the nitrogen may disrupt binding. |

| 2-Amino-pyridin-4-yl | Potential increase | Addition of a hydrogen bond donor could form new interactions with the target. |

| 3-Chloro-pyridin-4-yl | Variable | Alters the electronic landscape of the ring, potentially affecting pKa and binding. |

| Pyrimidin-4-yl (Bioisostere) | Variable | Bioisosteric replacement could alter target specificity and ADME properties. |

Elucidation of the Role of the Piperazine Scaffold and its N-Substitutions

The piperazine ring serves as a versatile and conformationally flexible linker between the phenyl and methanone-pyridine moieties. It is a common scaffold in medicinal chemistry, often contributing to improved aqueous solubility and providing a vector for further chemical modification. researchgate.net The basicity of the piperazine nitrogens can be crucial for forming salt bridges with acidic residues in a target's active site.

The N-substituent on the piperazine ring that is not attached to the phenyl group is a key point for modification. Studies on various compound series show that varying this substituent can fine-tune potency, selectivity, and pharmacokinetic properties. For example, within a series of inflammatory caspase inhibitors, varying the aryl substituent on the piperazine ring led to compounds with low nanomolar potency. nih.gov In another study, an N-ethyl group on the piperazine was part of a neuroprotective agent. nih.gov The 4-(4-alkylpiperazin-1-yl)phenyl group has also been identified as a functionally potent basic side chain in selective estrogen receptor modulators. researchgate.net

Table 3: Hypothetical SAR of Piperazine N-Substitutions Based on principles from related N-substituted piperazine compounds.

| Piperazine N-Substituent (R') | Observed/Expected Impact on Activity | Rationale |

| H | Baseline activity | Allows for potential protonation and ionic interactions. |

| Methyl | Potential increase | Small alkyl groups can fill small hydrophobic pockets without adding excessive bulk. |

| Ethyl | Potential increase/decrease | Activity is dependent on the size of the target's binding pocket. nih.gov |

| Isopropyl | Potential increase | Can enhance hydrophobic interactions. nih.gov |

| Benzyl (B1604629) | Variable | A larger, flexible group that can explore larger binding site regions. rsc.org |

| 2-Hydroxyethyl | Potential increase | Adds a hydroxyl group for potential hydrogen bonding and improved solubility. |

Conformational Flexibility and its Influence on Molecular Recognition

The conformational flexibility of "this compound" derivatives is a critical determinant of their biological activity. The molecule possesses several rotatable bonds: between the pyridine and carbonyl, the carbonyl and phenyl, and the phenyl and piperazine. Furthermore, the piperazine ring itself can adopt different conformations, such as the stable chair form. nanobioletters.com

This flexibility allows the molecule to adopt a specific low-energy conformation, or "bioactive conformation," that is complementary to the binding site of its biological target. Molecular docking and dynamics simulations of related compounds have confirmed the importance of a stable binding pose. For instance, simulations of a piperazine-containing ligand targeting the sigma-1 receptor showed excellent stability of the receptor-ligand complex over time, which is crucial for sustained inhibitory action. nih.gov The ability of the terminal phenyl and pyridine rings to orient themselves correctly to engage in π-π stacking and other lipophilic interactions is often dictated by the conformational freedom of the central piperazine linker. nih.gov

Bioisosteric Replacements and Their Effects on Target Interaction and Specificity

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties while retaining the essential binding characteristics of the parent molecule. For the "this compound" scaffold, several bioisosteric modifications can be envisioned.

Piperazine Scaffold: The piperazine ring could be replaced by other cyclic amines such as piperidine (B6355638) or homopiperazine. This would alter the geometry, basicity, and conformational flexibility of the linker region, potentially leading to different binding modes or improved properties.

Carbonyl Linker: The methanone (carbonyl) linker is often crucial for activity, acting as a key hydrogen bond acceptor. nih.gov However, it could be replaced by other groups like a sulfonyl group or a methylene (B1212753) bridge. A sulfonamide linker, for instance, was used in a series of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, creating a different geometry and set of electronic properties. nih.gov

These replacements can lead to novel chemical entities with distinct biological profiles, potentially overcoming limitations of the original scaffold such as metabolic instability or off-target effects.

Computational Chemistry and Molecular Modeling Applications in Research on 4 Piperazin 1 Yl Phenyl Pyridin 4 Yl Methanone

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). impactfactor.org This technique is crucial for understanding the binding mechanisms of compounds like (4-(Piperazin-1-yl)phenyl)(pyridin-4-yl)methanone. Docking simulations can elucidate the binding mode, affinity, and selectivity of a ligand, providing a static snapshot of the ligand-receptor complex at the atomic level. impactfactor.orgresearchgate.net

In studies involving structurally similar piperazine-containing compounds, molecular docking has been successfully used to predict their interactions with various protein targets. For instance, docking studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against Carbonic Anhydrase IX (CAIX) revealed binding affinities ranging from -7.39 to -8.61 kcal/mol. nih.gov Similarly, research on novel 4-piperazinylquinolines as anticancer agents used docking to predict binding to key oncogenic proteins involved in renal cell carcinoma progression. nih.gov These studies demonstrate the utility of docking in identifying potential biological targets and understanding binding interactions for this class of compounds.

A primary outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are critical for stabilizing the ligand-receptor complex.

For example, in a study of piperazine-arylsulfonyl derivatives targeting CAIX, hydrogen bonds were observed with key residues such as Arg6, Trp9, Asn66, Gln92, and Thr200. nih.gov In another study on 2-phenylquinoline-4-carboxylic acid derivatives, molecular docking highlighted the importance of hydrophobic interactions in the binding of inhibitors to the protein-protein interaction (PPI) interface of PCSK9. nih.gov Analysis of the binding site geometry reveals the specific shape and properties of the pocket that accommodate the ligand, providing a structural basis for the observed activity.

Table 1: Examples of Key Residue Interactions Identified via Molecular Docking for Structurally Related Compounds| Compound Class | Protein Target | Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Arg6, Trp9, Asn66, Gln92, Thr200 | Hydrogen Bonding |

| 2-Phenylquinoline-4-carboxylic acid derivatives | PCSK9 | Not specified | Hydrophobic Interactions |

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives | CCR1 | Tyr113 | Hydrogen Bonding |

By understanding the key interactions and the geometry of the binding site, researchers can identify "hotspots" for ligand modification. These are regions on the ligand where chemical modifications could lead to improved binding affinity, selectivity, or other desirable properties. For instance, if a specific part of the ligand is near a polar residue in the binding pocket but does not form a hydrogen bond, adding a hydrogen bond donor or acceptor group to that position could enhance binding. Conversely, if a non-polar part of the ligand is exposed to a solvent, adding a lipophilic group could establish favorable hydrophobic interactions. This rational, structure-based drug design approach can significantly accelerate the optimization of lead compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models allow for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Ligand-based QSAR models are developed when the three-dimensional structure of the target receptor is unknown. These models rely solely on the structural information of a set of known active and inactive ligands. 2D-QSAR uses descriptors calculated from the 2D representation of the molecule (e.g., molecular weight, logP, topological indices), while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use descriptors derived from the 3D structure, such as steric and electrostatic fields.

In a study on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives, a ligand-based 3D-QSAR model was developed that yielded a CoMFA model with good statistical significance (q²=0.606; r²=0.968). nih.gov Such models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding further chemical modifications. nih.gov

When the 3D structure of the target is available, structure-based QSAR models can be developed. These models incorporate information about the ligand-receptor interactions into the QSAR equation. For example, a receptor-guided CoMFA study on CCR1 antagonists used the docked conformation of the most active molecule to align the entire series of compounds. nih.gov This approach resulted in a statistically robust model (q²=0.640; r²=0.932), demonstrating how combining docking and QSAR can lead to more predictive models. nih.gov

Table 2: Statistical Parameters of QSAR Models for Phenylpiperazine Derivatives Targeting CCR1| QSAR Method | Alignment Method | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |

|---|---|---|---|

| 3D-QSAR (CoMFA) | Ligand-Based | 0.606 | 0.968 |

| 3D-QSAR (CoMFA) | Receptor-Guided | 0.640 | 0.932 |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions and Conformational Landscapes

While molecular docking provides a static view of the binding event, MD simulations offer a dynamic perspective. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, revealing the flexibility of both the ligand and the protein. This allows for a more realistic assessment of the stability of the ligand-protein complex, the persistence of key interactions, and the conformational changes that may occur upon binding. nih.gov

MD simulations are used to validate docking results and refine the binding poses. For instance, in the study of PCSK9 inhibitors, MD simulations were performed to confirm the binding mode and stability of the designed compounds within the active site. nih.gov Similarly, MD studies on antiproliferative 4-piperazinylquinolines provided further insights into their mechanisms of action by predicting how they bind to key oncogenic proteins. nih.gov Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) of the protein and ligand, can quantify the stability of the complex over the simulation time. nih.gov This dynamic information is invaluable for understanding the complete energetic and conformational landscape of ligand-target recognition.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical libraries. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

In the context of research on "this compound" and its analogs, pharmacophore models can be developed based on the structure of the compound when bound to its target enzyme or by aligning a set of known active molecules. For instance, in the discovery of phenyl(piperazin-1-yl)methanone derivatives as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system, a virtual screening protocol was successfully employed. nih.govnih.gov This process typically involves:

Target Selection and Library Preparation: A biological target of interest is chosen, and a large database of chemical compounds is prepared for screening.

Docking and Scoring: The chemical library is computationally "docked" into the active site of the target protein. Scoring functions are then used to predict the binding affinity of each compound.

Hit Identification and Optimization: The top-scoring compounds are identified as "hits" and can be further optimized through chemical synthesis and biological testing.

A study on phenyl(piperazin-1-yl)methanone derivatives utilized a fingerprint-driven consensus docking approach to identify a novel inhibitor of MAGL. nih.govnih.gov This initial hit was then subjected to structure-based optimization, leading to the discovery of a more potent derivative. nih.govnih.gov The inhibitory activities of these compounds are often quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Below is an interactive data table summarizing the in vitro inhibitory activities of a computationally discovered phenyl(piperazin-1-yl)methanone derivative against MAGL and its antiproliferative effects on various cancer cell lines.

| Compound | Target/Cell Line | Activity (IC₅₀) |

|---|---|---|

| Phenyl(piperazin-1-yl)methanone Derivative 4 | MAGL | 6.1 µM |

| Phenyl(piperazin-1-yl)methanone Derivative 4 | HCT116 (Colon Cancer) | ~40 µM |

| MDA-MB-231 (Breast Cancer) | ~31 µM | |

| CAOV3 (Ovarian Cancer) | ~35 µM | |

| SKOV3 (Ovarian Cancer) | ~45 µM | |

| OVCAR3 (Ovarian Cancer) | ~72 µM |

This table presents the inhibitory concentration (IC₅₀) values for a phenyl(piperazin-1-yl)methanone derivative, demonstrating its efficacy as both an enzyme inhibitor and an antiproliferative agent, as identified through computational screening and subsequent in vitro testing. nih.govnih.govresearchgate.net

Prediction of Activity Spectra for Substances (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its chemical structure. The PASS algorithm analyzes the structure of a query molecule and compares it to a large database of known bioactive substances to generate a predicted activity spectrum. This spectrum is presented as a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi).